![molecular formula C13H16BrCl3N2O B11705014 N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide](/img/structure/B11705014.png)
N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a trichloroethyl group, and a methylbutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 3-bromoaniline.
Introduction of the Trichloroethyl Group: The next step involves the reaction of 3-bromoaniline with trichloroacetaldehyde under acidic conditions to form the trichloroethyl intermediate.
Coupling with Methylbutanamide: The final step involves the coupling of the trichloroethyl intermediate with 3-methylbutanamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the trichloroethyl group can enhance the compound’s stability and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide: Similar structure with a different position of the bromine atom.
N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-ethylbutanamide: Similar structure with an ethyl group instead of a methyl group.
N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylpentanamide: Similar structure with a pentanamide group instead of a butanamide group.
Uniqueness
N-{1-[(3-bromophenyl)amino]-2,2,2-trichloroethyl}-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trichloroethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H16BrCl3N2O |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
N-[1-(3-bromoanilino)-2,2,2-trichloroethyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H16BrCl3N2O/c1-8(2)6-11(20)19-12(13(15,16)17)18-10-5-3-4-9(14)7-10/h3-5,7-8,12,18H,6H2,1-2H3,(H,19,20) |
Clave InChI |
OEKYPZBGSBVKRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



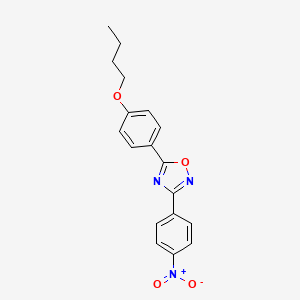

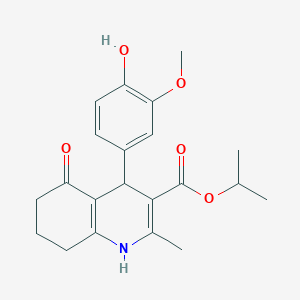
![5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704947.png)
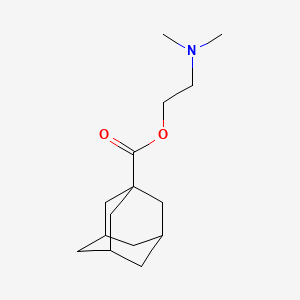
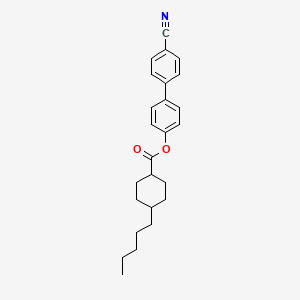
![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B11704968.png)
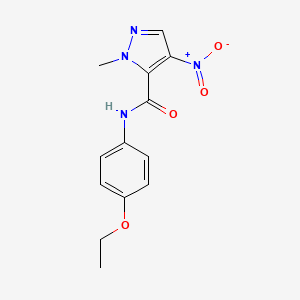
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-6,8-dibromo-2H-chromen-2-one](/img/structure/B11704988.png)
![1,6-Dimethyl-2-(2-oxopropyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11704992.png)
![N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11705003.png)

![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11705009.png)
